

# An In-depth Technical Guide to the Physical and Chemical Properties of Hexestrol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Hexestrol**

Cat. No.: **B1673224**

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This guide provides a comprehensive overview of the core physical and chemical properties of **Hexestrol**, a synthetic, nonsteroidal estrogen. The information is intended for laboratory use, offering detailed data, experimental insights, and an examination of its biological mechanism of action.

## Chemical and Physical Properties

**Hexestrol** (CAS No. 84-16-2) is a stilbestrol derivative, structurally related to diethylstilbestrol (DES).<sup>[1][2]</sup> It is a potent estrogen receptor agonist and has been studied for its hormonal activity.<sup>[3]</sup> The compound is a white to off-white crystalline powder and is characteristically odorless.<sup>[2][4][5]</sup> It is sensitive to light and should be stored accordingly to ensure stability.<sup>[4]</sup>

Table 1: Physical and Chemical Properties of **Hexestrol**

Property	Value	References
IUPAC Name	4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol	<a href="#">[4]</a>
Synonyms	meso-Hexestrol, Dihydrodiethylstilbestrol, Synestrol, Hexoestrol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>
CAS Number	84-16-2	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>18</sub> H <sub>22</sub> O <sub>2</sub>	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	270.37 g/mol	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Appearance	White to almost white crystalline powder	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[9]</a>
Melting Point	184 - 188 °C	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Solubility	Practically insoluble: Water, dilute mineral acids. Slightly soluble: Benzene, Chloroform. Soluble: Ether, Acetone, Alcohol, Methanol. Freely Soluble: DMSO ( $\geq$ 12.65 mg/mL), Ethanol (30 mg/ml), DMF (30 mg/ml).	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[11]</a>
Stability	Light sensitive. Stable for $\geq$ 4 years when stored properly at -20°C.	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[8]</a>
pKa (Predicted)	9.80 $\pm$ 0.26	<a href="#">[10]</a>

## Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of **Hexestrol** in a laboratory setting. The primary methods include UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[\[12\]](#)[\[13\]](#)

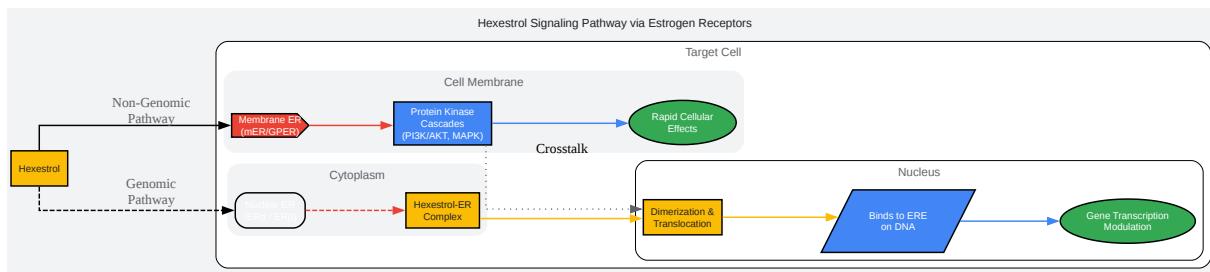
Table 2: Spectroscopic Data for **Hexestrol**

Technique	Data Highlights	References
UV-Vis	$\lambda_{\text{max}}$ (in 0.1 N NaOH): 242 nm, 295 nm $\lambda_{\text{max}}$ : 230 nm	[4][6]
Infrared (IR)	Characteristic spectra are available from commercial suppliers like Aldrich.	[4]
$^1\text{H}$ NMR	Reference spectra are available from sources such as Sigma-Aldrich.	[4]
Mass Spec (LC-MS)	Precursor m/z: 269.1547 ([M-H] $^-$ )	[4]

## Mechanism of Action and Signaling Pathway

**Hexestrol** exerts its biological effects primarily by acting as a potent agonist for estrogen receptors  $\alpha$  (ER $\alpha$ ) and  $\beta$  (ER $\beta$ ), with a high binding affinity ( $K_i$ ) of 0.06 nM for both human and rat receptors.[6][11] Its activation of these receptors triggers downstream signaling cascades that regulate gene expression. The estrogen signaling pathway is broadly divided into two main mechanisms: genomic and non-genomic.[14][15]

- Genomic Signaling: This classical pathway involves **Hexestrol** binding to nuclear ERs. The ligand-receptor complex then dimerizes, translocates to the nucleus, and binds to specific DNA sequences known as Estrogen Response Elements (EREs).[15][16][17] This action recruits co-regulatory proteins to modulate the transcription of target genes.
- Non-Genomic Signaling: This rapid, membrane-initiated pathway involves **Hexestrol** binding to estrogen receptors located on the cell membrane.[15][18] This activates various intracellular protein kinase cascades, such as PI3K/AKT and MAPK/ERK, which can influence cellular processes and indirectly affect gene expression.[17][18]



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Caption: Estrogen receptor signaling activated by **Hexestrol**.

## Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for common laboratory procedures involving **Hexestrol**.

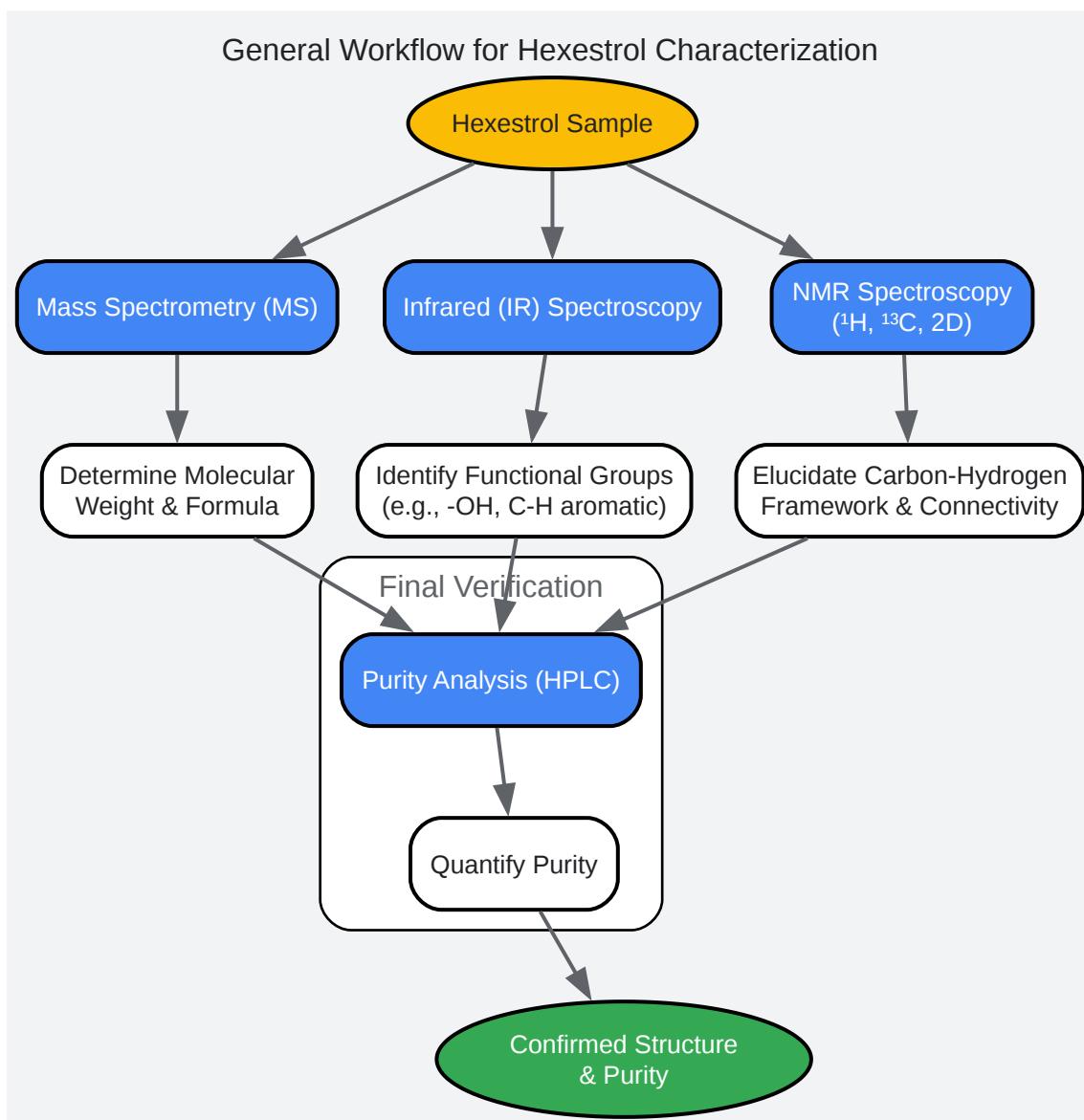
Due to its poor solubility in water, **Hexestrol** stock solutions are typically prepared in organic solvents.[4][11]

- Objective: To prepare a concentrated stock solution for in vitro or in vivo experiments.
- Materials: **Hexestrol** powder, Class A volumetric flasks, analytical balance, appropriate solvent (e.g., DMSO, Ethanol).
- Procedure (for a 10 mM DMSO stock):
  - Weigh out 2.704 mg of **Hexestrol** (MW = 270.37 g/mol) using an analytical balance.

- Transfer the powder to a 1 mL volumetric flask.
- Add approximately 0.7 mL of high-purity DMSO.
- Gently swirl or vortex to dissolve. Use of an ultrasonic bath may be required to achieve full dissolution.[\[11\]](#)
- Once dissolved, add DMSO to the 1 mL mark.
- Cap and invert the flask several times to ensure homogeneity.
- Store the stock solution at -20°C or -80°C, protected from light.[\[8\]](#)[\[11\]](#)

- For In Vivo Studies: A common vehicle is corn oil or a multi-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[\[11\]](#) Always confirm the solubility and stability of **Hexestrol** in the chosen vehicle system.

This workflow outlines the logical sequence of experiments to confirm the structure and purity of a **Hexestrol** sample.



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Caption: Logical workflow for the analytical characterization of **Hexestrol**.

## Safety and Handling

**Hexestrol** requires careful handling due to its biological activity and potential hazards.

- Hazard Classification: **Hexestrol** is classified as a carcinogen (Category 1B, H350 - May cause cancer).[19][20][21] It is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[22]

- Toxicology: Acute toxicity is relatively low, with a reported oral LD50 of >2 g/kg in rats. The intraperitoneal LD50 in rats is 200 mg/kg.[19][22]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.[19][23]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[23] Avoid contact with skin and eyes.[23] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[19]
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, locked up and away from incompatible materials like strong oxidizing agents.[19][22][23] As it is light-sensitive, protect from light.[4][11]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.[22]

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)